molecular formula C15H11Cl2N5OS B2395460 N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 306732-16-1

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No. B2395460
CAS RN: 306732-16-1
M. Wt: 380.25
InChI Key: FLWNKBUXEUWFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DPA-SA, is a chemical compound that has gained attention due to its potential use in scientific research. DPA-SA is a tetrazole-based compound that has been synthesized using various methods. Its unique chemical structure and properties have led to its investigation in various scientific fields.

Mechanism of Action

The exact mechanism of action of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell proliferation. In bacteria and fungi, this compound has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases, the inhibition of bacterial and fungal enzymes, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several advantages for use in lab experiments, including its unique chemical structure and properties, its potential use in various scientific fields, and its availability for purchase from chemical suppliers. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the investigation of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including further studies on its mechanism of action, potential use in the treatment of neurodegenerative diseases, and development of new cancer therapies. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, this compound has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.

Synthesis Methods

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with sodium sulfide, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol. Another method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been investigated for its potential use in various scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In cancer research, this compound has been shown to have antitumor effects and may have potential use in the development of cancer therapies. In infectious disease research, this compound has been shown to have antibacterial and antifungal effects and may have potential use in the development of new antibiotics and antifungal agents.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS/c16-11-7-4-8-12(14(11)17)18-13(23)9-24-15-19-20-21-22(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWNKBUXEUWFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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